Exaprolol

Content Navigation

For neuro-PET tracer and clearance modeling, hydrophilic beta-blockers can't cross BBB; even propranolol exhibits divergent biliary excretion, compromising data. Exaprolol solves this: - LogP 2.97 yields >1% ID/g brain uptake at 5 min for 18F/11C-CNS tracer synthesis. - 30.7% biliary excretion models enterohepatic circulation better than propranolol. - Reliable positive control for membrane fluidization and Ca2+ displacement assays. Supplied ≥98% pure.

CAS Number

Product Name

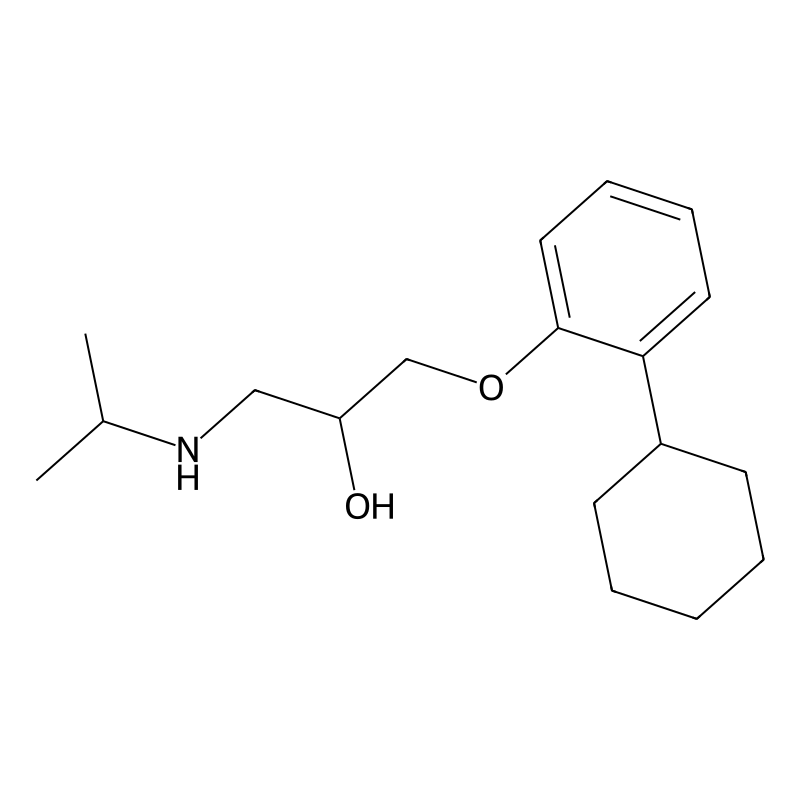

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Exaprolol (CAS 55837-19-9) is a synthetic, non-selective beta-adrenergic receptor antagonist characterized by its cyclohexylphenoxy moiety, which imparts exceptionally high lipophilicity compared to standard beta-blockers. While mainstream beta-blockers are primarily utilized for routine cardiovascular applications, exaprolol’s distinct physicochemical profile—specifically its high lipid solubility and membrane permeability—makes it a critical procurement target for advanced laboratory workflows. It is predominantly sourced as a precursor for synthesizing central nervous system (CNS) positron emission tomography (PET) radiotracers, as a benchmark compound in chiral chromatography enantioseparation, and as a reference material in cellular assays modeling non-receptor membrane perturbation and enterohepatic circulation [1].

Research Fit

Procuring generic beta-blockers like propranolol or atenolol as substitutes for exaprolol fundamentally compromises assays requiring high blood-brain barrier (BBB) penetration or specific non-receptor membrane interactions. Hydrophilic alternatives, such as atenolol or the standard PET tracer CGP 12177, are restricted to mapping peripheral or cell-surface receptors because they cannot passively diffuse across lipid bilayers [1]. Even closely related lipophilic analogs like propranolol lack exaprolol’s specific structural tuning, resulting in vastly different pharmacokinetic profiles, including a terminal half-life that is nearly twice as long and a significantly lower rate of biliary excretion [2]. For neuroimaging precursor development or hepatic clearance modeling, substituting exaprolol with a more common in-class material will yield incompatible biodistribution and membrane fluidization data [3].

Substitution Risk

References

- [1] 2-hydroxypropoxy)-2H-benzimidazol-2-one ((S)-[18F]Fluoro-CGP 12388) for Visualization of β-Adrenoceptors with Positron Emission Tomography. Journal of Medicinal Chemistry.

- [2] Biliary excretion and enterohepatic circulation of two beta-adrenergic blocking drugs, exaprolol and propranolol, in rats. Biopharmaceutics & Drug Disposition, 1984.

- [3] The interaction of beta-adrenoceptor blocking drugs with platelet aggregation, calcium displacement and fluidization of the membrane. Thrombosis Research, 1985.

Blood-Brain Barrier Permeability for CNS Radiotracer Development

For the development of central nervous system (CNS) PET imaging agents, hydrophilicity is a limiting factor that prevents target engagement. Exaprolol possesses a highly tuned lipophilicity with a LogP (pH 7.4) of 2.97, significantly higher than related beta-blockers like toliprolol (LogP 1.78) or the hydrophilic benchmark CGP 12177 (LogP -0.50). This elevated lipophilicity enables rapid blood-brain barrier penetration, achieving >1% injected dose per gram (ID/g) in brain tissue within 5 minutes, making it a highly effective precursor for 18F- or 11C-labeled cerebral receptor mapping compared to hydrophilic analogs that only map peripheral receptors [1].

| Evidence Dimension | Lipophilicity (LogP at pH 7.4) and Brain Penetration |

| Target Compound Data | LogP = 2.97; >1% ID/g brain uptake at 5 min |

| Comparator Or Baseline | Toliprolol (LogP = 1.78) and CGP 12177 (LogP = -0.50) |

| Quantified Difference | 1.19 to 3.47 log unit increase in lipophilicity enabling direct CNS penetration |

| Conditions | In vivo biodistribution (conscious rat models) and physiological pH 7.4 |

Procurement of exaprolol is essential for neuroimaging tracer synthesis where standard hydrophilic beta-blockers fail to cross the blood-brain barrier.

Enterohepatic Circulation and Biliary Clearance Dynamics

When selecting beta-blockers for in vivo pharmacokinetic modeling or prolonged formulation studies, clearance routes heavily dictate compound suitability. Exaprolol demonstrates a significantly higher reliance on biliary excretion compared to its parent analog, propranolol. In comparative rat models, 30.7% of exaprolol is excreted in the bile following intravenous administration, compared to only 13.4% for propranolol. Consequently, exaprolol exhibits a shorter terminal half-life of 26.8 hours versus propranolol's 51.3 hours [1].

| Evidence Dimension | Biliary Excretion Rate and Terminal Half-Life |

| Target Compound Data | 30.7% biliary excretion; 26.8 h terminal half-life |

| Comparator Or Baseline | Propranolol (13.4% biliary excretion; 51.3 h terminal half-life) |

| Quantified Difference | 2.29-fold higher biliary excretion and ~48% reduction in terminal half-life |

| Conditions | Intravenous administration in in vivo rat models up to 96 hours |

Buyers developing hepatic clearance models or enterohepatic circulation assays must select exaprolol over propranolol to accurately capture high-biliary-excretion dynamics.

Membrane Fluidization and Calcium Displacement in Cellular Assays

In cellular assays evaluating off-target membrane perturbation, exaprolol serves as a quantitative lipophilic benchmark. Unlike hydrophilic beta-blockers such as atenolol, which show minimal membrane interaction, exaprolol significantly decreases isolated platelet membrane fluidity and drives intracellular calcium displacement. This high membrane affinity leads to the potent, non-specific inhibition of ADP-stimulated platelet aggregation and dose-dependent intracellular histamine depletion, effects that are absent or significantly reduced in less lipophilic in-class substitutes [1].

| Evidence Dimension | Membrane fluidization and calcium displacement potency |

| Target Compound Data | High membrane perturbation and potent ADP-aggregation inhibition |

| Comparator Or Baseline | Atenolol (hydrophilic beta-blocker) |

| Quantified Difference | Exaprolol actively displaces calcium and fluidizes membranes; atenolol is the least active/inactive in these non-receptor interactions |

| Conditions | Isolated platelet membranes and electron spin resonance (ESR) spectroscopy |

Exaprolol is required for toxicological and cellular assays specifically designed to isolate and measure the non-receptor, lipid-driven membrane perturbation effects of beta-blockers.

Precursor for CNS PET Radiotracer Synthesis

Due to its high LogP (2.97) and rapid blood-brain barrier penetration (>1% ID/g at 5 min), exaprolol is the correct choice for radiochemists synthesizing 18F- or 11C-labeled tracers intended for mapping cerebral beta-adrenergic receptors, where hydrophilic precursors like CGP 12177 fail [1].

Reference Standard for Hepatic Clearance and Biliary Excretion

Exaprolol is highly suited for in vivo pharmacokinetic studies that require a beta-blocker with pronounced enterohepatic circulation. Its 30.7% biliary excretion rate makes it an ideal comparator against lower-excretion analogs like propranolol when modeling drug clearance pathways [2].

Benchmark for Membrane Perturbation and Cytotoxicity Assays

In in vitro cellular models, exaprolol is utilized to study lipid-driven, non-receptor interactions. Its ability to potently displace intracellular calcium and fluidize membranes makes it a necessary positive control when evaluating the off-target membrane perturbation and histamine release of novel lipophilic drug candidates [3].

Application Fit Matrix

References

- [1] Efficient synthesis of [18F]-beta-blockers: [18F]-S-fluoro-toliprolol and exaprolol. Journal of Nuclear Medicine, 2008.

- [2] Biliary excretion and enterohepatic circulation of two beta-adrenergic blocking drugs, exaprolol and propranolol, in rats. Biopharmaceutics & Drug Disposition, 1984.

- [3] Histamine liberation as a result of nonreceptor interaction. Agents and Actions, 1986.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

Pharmacology

MeSH Pharmacological Classification

Wikipedia

2: Tomcíková O, Bezek S, Durisová M, Faberová V, Zemánek M, Trnovec T. Biliary excretion and enterohepatic circulation of two beta-adrenergic blocking drugs, exaprolol and propranolol, in rats. Biopharm Drug Dispos. 1984 Apr-Jun;5(2):153-62. PubMed PMID: 6146357.

3: Mojzis J, Nicák A, Linková A, Jandoseková M, Mirossay L. Differences between cation-osmotic hemolysis and filterability in exaprolol- and glutaraldehyde-treated human red blood cells. Physiol Res. 1999;48(6):411-6. PubMed PMID: 10783905.

4: Dzurba A, Barta E, Styk J, Okolicány J, Ziegelhöffer A. The influence of exaprolol upon the ischaemic rat heart and its interaction with sarcolemmal (Na+ + K+)-ATPase. Physiol Bohemoslov. 1989;38(1):29-39. PubMed PMID: 2566182.

5: Trnovec T, Zemánek M, Faberová V, Bezek S, Durisová M, Ujházy E, Tomcíková O. Disposition of exaprolol, a new beta-blocker, in rats. Drug Metab Dispos. 1982 Sep-Oct;10(5):547-50. PubMed PMID: 6128208.

6: Motheová O, Zemánek M, Faberova V, Trnovec T, Gabauer I, Styk J, Durisová M, Nosálová V. Absorption of exaprolol from the in-situ gastrointestinal tract of rats and dogs. J Pharm Pharmacol. 1985 Nov;37(11):816-9. PubMed PMID: 2867165.

7: Parratt JR, Udvary E. The effect of exaprolol (MG 8823) on epicardial ST-segment changes in a feline model of acute myocardial ischaemia. Br J Pharmacol. 1983 Sep;80(1):95-105. PubMed PMID: 6652377; PubMed Central PMCID: PMC2044960.

8: Hughes B, Kane KA, McDonald FM, Parratt JR. Aspects of the cardiovascular pharmacology of exaprolol. J Pharm Pharmacol. 1984 Sep;36(9):597-601. PubMed PMID: 6149283.

9: Dzurba A, Ziegelhöffer A, Schmidtová L, Breier A, Vrbjar N, Okolicány J. Exaprolol as a modulator of heart sarcolemmal (Na+ + K+)-ATPase. Evidence for interaction with an essential sulfhydryl group in the catalytic centre of the enzyme. Gen Physiol Biophys. 1985 Jun;4(3):257-64. PubMed PMID: 2863195.

10: Faberová V, Trnovec T, Zemánek M, Bezek S, Durisová M, Tomcíková O. Tissue distribution of exaprolol in rat. Eur J Drug Metab Pharmacokinet. 1985 Jan-Mar;10(1):11-3. PubMed PMID: 2863149.

11: Linková A, Nicák A. [The effect of exaprolol and sodium salicylate on erythrocyte hemolysis in relation to age]. Bratisl Lek Listy. 1990 Jan;91(1):52-6. Slovak. PubMed PMID: 1969763.

12: Pecivová J, Drábiková K, Jancinová V, Petríková M, Nosál R. Atenolol, exaprolol and mast cell membranes. Agents Actions. 1991 May;33(1-2):41-3. PubMed PMID: 1680276.

13: Bilcíková L, Bauer V, Kolena J. The action of adrenoceptor agonists and antagonists on the guinea pig and dog trachea. Gen Physiol Biophys. 1987 Feb;6(1):87-101. PubMed PMID: 2885244.

14: Nicák A, Linková A, Kohút A. [Hemolytic effect of exaprolol and its dependence on the age of rats]. Bratisl Lek Listy. 1982 Nov;78(5):554-9. Slovak. PubMed PMID: 6129052.

15: Babul'ová A, Buran L. [Analysis of the effect of exaprolol on bronchospasm in guinea pigs (author's transl)]. Bratisl Lek Listy. 1981 Oct;76(4):471-80. Slovak. PubMed PMID: 6117354.

16: Nosál' R, Drábiková K, Pecivová J, Ondrias K, Jakubovský J. [Analysis of the adverse effects of drugs at the cellular and subcellular levels]. Cesk Farm. 1990 May;39(3):118-21. Slovak. PubMed PMID: 1698127.

17: Pecivová J, Drábiková K, Nosál R. Effect of beta-adrenoceptor blocking drugs on 32P incorporation into and arachidonic acid liberation from phospholipids in stimulated rat mast cells. Agents Actions. 1989 Apr;27(1-2):29-32. PubMed PMID: 2568743.

18: Ujházy E, Balonová T, Rippa S, Buran L, Babul'ová A. [Evaluation of the effects of exaprolol (VULM 111) on the prenatal development in mice and rats (author's transl)]. Bratisl Lek Listy. 1981 Dec;76(6):664-73. Slovak. PubMed PMID: 6119142.

19: Motheová O, Bezek S, Durisová M, Faberová V, Zemánek M, Misánikova K, Trnovec T. The pharmacokinetics of exaprolol and propranolol in rats with interrupted enterohepatic circulation. Biopharm Drug Dispos. 1986 Mar-Apr;7(2):151-62. PubMed PMID: 2871875.

20: Carissimi M, Gentili P, Grumelli E, Milla E, Picciola G, Ravenna F. Basic ethers of cyclohexylphenols with beta-blocking activity: synthesis and pharmacological study of exaprolol. Arzneimittelforschung. 1976 Apr;26(4):506-16. PubMed PMID: 8056.

Explore Compound Types